molecular formula C22H41NO2 B593331 Pyrrolidine Ricinoleamide CAS No. 1246776-23-7

Pyrrolidine Ricinoleamide

Cat. No.: B593331
CAS No.: 1246776-23-7
M. Wt: 351.6
InChI Key: ONIVXONBIIIQQH-ZDKIGPTLSA-N
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Preparation Methods

The synthesis of Pyrrolidine Ricinoleamide typically involves the amide formation between ricinoleic acid and pyrrolidine. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Pyrrolidine Ricinoleamide undergoes various chemical reactions, including:

Scientific Research Applications

Pyrrolidine Ricinoleamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyrrolidine Ricinoleamide involves its interaction with specific molecular targets and pathways. It is believed to exert its antiproliferative effects by inhibiting key enzymes involved in cell cycle regulation and DNA replication. The compound may also induce apoptosis through the activation of caspases and the mitochondrial pathway .

Comparison with Similar Compounds

Pyrrolidine Ricinoleamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a pyrrolidine ring and a ricinoleic acid moiety, which imparts both lipophilic and hydrophilic properties, enhancing its biological activity and making it a versatile compound in various fields of research.

Properties

CAS No.

1246776-23-7

Molecular Formula

C22H41NO2

Molecular Weight

351.6

InChI

InChI=1S/C22H41NO2/c1-2-3-4-11-16-21(24)17-12-9-7-5-6-8-10-13-18-22(25)23-19-14-15-20-23/h9,12,21,24H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1

InChI Key

ONIVXONBIIIQQH-ZDKIGPTLSA-N

SMILES

O=C(N1CCCC1)CCCCCCC/C=CC[C@H](O)CCCCCC

Synonyms

12R-hydroxy-1-(1-pyrrolidinyl)-9Z-octadecen-1-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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